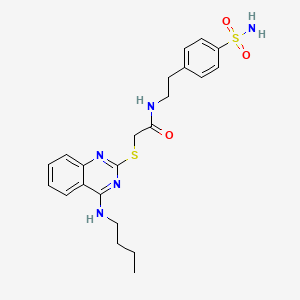
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O3S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
The synthesis and biological evaluation of novel quinazoline derivatives have shown promising anticancer activities. For example, a study reported the synthesis of quinazoline derivatives that demonstrated significant anticancer activity against various cancer cell lines, including non-small cell lung cancer and CNS cancer cell lines, highlighting the compound's potential as an anticancer agent (Berest et al., 2011). Another study focused on benzo[g]quinazolin benzenesulfonamide derivatives, synthesized from a starting compound, which showed high activity towards the A549 lung cancer cell line and exhibited potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their use as dual inhibitors for EGFR/HER2 enzymes (Alsaid et al., 2017).
Antimicrobial and Antiviral Activities
Quinazoline derivatives have been explored for their antimicrobial and antiviral properties. A study on the synthesis of quinazoline sulfonamides highlighted their highly potent human histamine H4 receptor inverse agonist activities and indicated potential anti-inflammatory properties in vivo, suggesting applications beyond anticancer activities (Smits et al., 2010). Moreover, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were evaluated for their antiviral activities against respiratory and biodefense viruses, showing promise as antiviral agents (Selvam et al., 2007).
Antibacterial and Antifungal Properties
Research into substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed compounds with considerable cytotoxicity and anticancer activity in NCI against 60 cell lines, demonstrating their antibacterial and antifungal potential (Kovalenko et al., 2012).
Potential for Treating Ulcerative Conditions
A study on novel quinazoline and acetamide derivatives investigated their anti-ulcerogenic and anti-ulcerative colitis activity, showcasing the therapeutic potential of quinazoline derivatives in treating peptic ulcers and ulcerative colitis without reported side effects on liver and kidney functions (Alasmary et al., 2017).
Propiedades
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S2/c1-2-3-13-25-21-18-6-4-5-7-19(18)26-22(27-21)31-15-20(28)24-14-12-16-8-10-17(11-9-16)32(23,29)30/h4-11H,2-3,12-15H2,1H3,(H,24,28)(H2,23,29,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTASERXMCUMNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
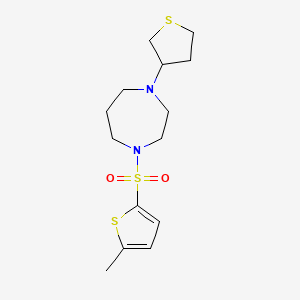
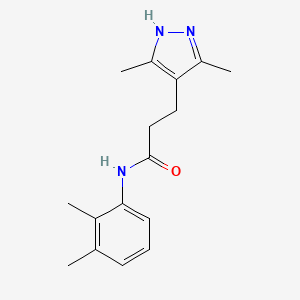

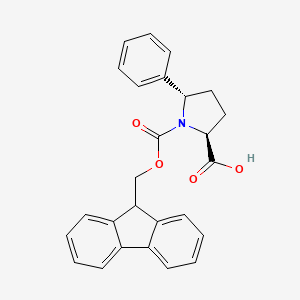
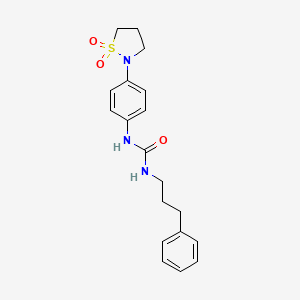
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)
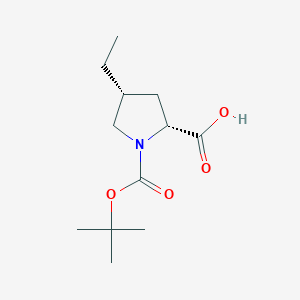
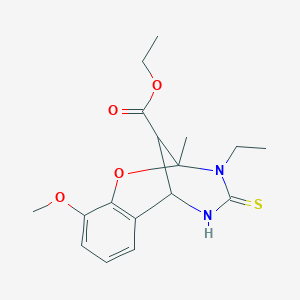
![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)
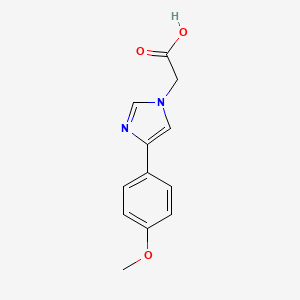

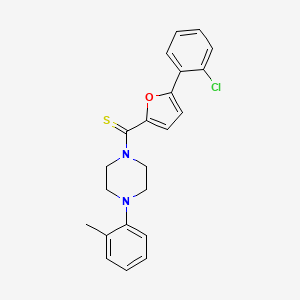

![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)
